![molecular formula C20H19N3O2S B3311682 N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 946273-55-8](/img/structure/B3311682.png)
N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Overview
Description
N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound with a complex structure. It serves as a potential active pharmaceutical ingredient (API) . Its primary function lies in inhibiting cancer cell metabolism and mitosis via the Nek2 and Hec1 enzymes . This compound holds promise for therapeutic applications.
Synthesis Analysis
- Bromination : The initial step is the bromination of the alpha position of the ketone precursor (1), yielding 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (2) . This reaction is catalyzed by CuBr2 . Hantzsch Thiazole Synthesis : Next, (2) reacts with thiourea (3) , resulting in the formation of 4-(2,4-dimethylphenyl)thiazol-2-amine (4) . The thiazole ring in (4) plays a crucial role in the compound’s function as an inhibitor. Amidation : The primary amine of (4) combines with isonicotinoyl chloride hydrochloride (5) to form the final product, N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (6) . This step involves nucleophilic acyl addition followed by loss of HCl.
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, an isonicotinamide moiety, and a benzamide group. The thiazole ring contributes significantly to its biological activity .
Chemical Reactions Analysis
The key reactions involved are bromination , Hantzsch thiazole condensation , and amidation . These transformations lead to the formation of the desired compound.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction conditions are mild and functional group tolerant, making it suitable for a variety of applications .
Therapeutic Applications
Thiophene, a component of this compound, has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Antibacterial Activity
Some derivatives of this compound have shown promising antibacterial activity against bacterial species such as Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Synthesis of Benzamides
This compound can be used in the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines . This process is green, rapid, mild, and highly efficient .
Antimicrobial and Antiproliferative Agents
Newly synthesized derivatives of this compound have been studied for their pharmacological activities as prospective antimicrobial and antiproliferative agents . These compounds have shown promising results in combating antimicrobial and anticancer drug resistance .
Ion-Associate Reaction
This compound can be synthesized through an ion-associate reaction, a type of green chemistry, at room temperature . This process involves reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various proteins and enzymes
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . The specific effects of this compound would depend on its targets and mode of action.
properties
IUPAC Name |
N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-8-9-17(14(2)10-13)22-18(24)11-16-12-26-20(21-16)23-19(25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,24)(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBSPNQPNUSUSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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